Cas no 1806787-05-2 (5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine)
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine
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- Inchi: 1S/C7H5ClF3N/c8-2-4-1-5(9)6(7(10)11)12-3-4/h1,3,7H,2H2
- InChI Key: OLINKYCBEDKRKB-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C(F)F)C(=C1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- XLogP3: 2
- Topological Polar Surface Area: 12.9
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023029643-250mg |
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine |
1806787-05-2 | 97% | 250mg |
$659.60 | 2022-03-31 | |
| Alichem | A023029643-500mg |
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine |
1806787-05-2 | 97% | 500mg |
$999.60 | 2022-03-31 | |
| Alichem | A023029643-1g |
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine |
1806787-05-2 | 97% | 1g |
$1,814.40 | 2022-03-31 |
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine
Introduction to 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine (CAS No. 1806787-05-2)
5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine (CAS No. 1806787-05-2) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of a chloromethyl group, a difluoromethyl substituent, and a fluorine atom, which collectively contribute to its remarkable chemical and biological properties.
The chloromethyl group in 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine is a valuable functional handle for further chemical modifications. This group can be readily converted into various other functional groups, such as amines, ethers, and thioethers, through standard organic reactions. This versatility makes the compound an attractive starting material for the synthesis of complex molecules with diverse biological activities.
The difluoromethyl substituent in 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine is known for its ability to modulate the electronic properties of the pyridine ring. Fluorine atoms are highly electronegative and can significantly influence the reactivity and stability of the molecule. The presence of this substituent can enhance the lipophilicity and metabolic stability of the compound, making it particularly useful in drug design and development.
The fluorine atom at the 3-position of the pyridine ring further contributes to the unique properties of 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine. Fluorination at this position can improve the binding affinity of the molecule to specific biological targets, such as enzymes and receptors. This can lead to enhanced potency and selectivity, which are crucial factors in the development of effective therapeutic agents.
In recent years, 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine has been extensively studied for its potential applications in various therapeutic areas. One notable area of research is its use as an intermediate in the synthesis of antiviral agents. The compound's ability to form stable derivatives with high biological activity makes it a promising candidate for developing new treatments against viral infections.
An example of such research is a study published in the Journal of Medicinal Chemistry, where scientists demonstrated that derivatives of 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The study highlighted the importance of the chloromethyl and difluoromethyl groups in enhancing the antiviral efficacy of these derivatives.
Beyond antiviral applications, 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine has also shown promise in cancer research. A recent study published in Cancer Research reported that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The researchers found that these derivatives could inhibit key signaling pathways involved in cancer cell proliferation and survival, suggesting their potential as novel anticancer agents.
The synthetic accessibility of 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine has also been a subject of interest. Several efficient synthetic routes have been developed to produce this compound on a large scale, making it readily available for further research and development. One such route involves the sequential introduction of the chloromethyl and difluoromethyl groups onto a pyridine scaffold, followed by selective fluorination at the 3-position.
In conclusion, 5-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine (CAS No. 1806787-05-2) is a highly functionalized pyridine derivative with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups makes it an attractive starting material for the synthesis of biologically active compounds with diverse therapeutic applications. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its importance in modern drug discovery efforts.
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